![molecular formula C23H24FN3O2 B2712074 (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1797253-20-3](/img/structure/B2712074.png)
(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
The compound “(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and structural features. It has a quinoline core, which is a bicyclic aromatic system with a benzene ring fused to a pyridine ring. The quinoline core is substituted at the 4-position with a methoxybenzylamino group and at the 6-position with a fluorine atom. Additionally, a piperidinyl group is attached to the quinoline core .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes a quinoline core, a methoxybenzylamino group, a fluorine atom, and a piperidinyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich aromatic system, the electron-withdrawing fluorine atom, and the various functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
- The design and development of new antimicrobial drugs are crucial for improving global health. This compound’s structure modification could lead to potential antimicrobial agents .
- Specifically, it belongs to the class of 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These derivatives have been explored for their antibacterial effects, although only one compound showed activity against Staphylococcus aureus .
- Researchers have investigated related compounds for cytotoxicity. At a concentration of 50 µM, these molecules were tested against both healthy and cancer cells .
- Isoxazole derivatives exhibit analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial properties. Additionally, they interact with serotonergic and dopaminergic receptors .
- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate in the synthesis of paliperidone , an active metabolite of the antipsychotic drug risperidone .
Antimicrobial Activity
Cytotoxicity and Cancer Research
Neurological Disorders and Receptor Affinity
Synthetic Intermediates
Enzyme Inhibition and Alzheimer’s Disease
Fluorinated Quinolines and Synthetic Chemistry
Future Directions
Mechanism of Action
Target of Action
Compounds with a quinoline structure, like “(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone”, are often associated with various biological activities. They can interact with a wide range of targets, including enzymes, receptors, and ion channels .
Mode of Action
The interaction between the compound and its target can lead to changes in the target’s function. For example, the compound might inhibit an enzyme’s activity or modulate a receptor’s signaling .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. The exact pathways depend on the specific target and the context of the cells or tissues where the target is expressed .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups can affect its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and the biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
[6-fluoro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-29-21-8-4-3-7-16(21)14-26-22-18-13-17(24)9-10-20(18)25-15-19(22)23(28)27-11-5-2-6-12-27/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPNKMPSVPPFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone |
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